molecular formula C21H17N5OS B2421908 13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one CAS No. 496025-23-1

13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one

Cat. No.: B2421908
CAS No.: 496025-23-1
M. Wt: 387.46
InChI Key: KRSNFPWQQBQVAK-UHFFFAOYSA-N
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Description

13,14-Dimethyl-8-{[(pyridin-2-yl)methyl]amino}-15-thia-9,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{12,16}]heptadeca-1(17),2(7),3,5,8,12(16),13-heptaen-11-one is a useful research compound. Its molecular formula is C21H17N5OS and its molecular weight is 387.46. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential and Molecular Docking Studies

Research on novel heterocyclic compounds, including those containing pyrazole, thiazole, and pyridine moieties, highlights the investigation of antioxidant potential through DPPH scavenging assays and molecular docking studies. These studies aim to understand the relationship between the structures of studied compounds and their antioxidant activities, potentially indicating the relevance of similar compounds in antioxidant research (Kaddouri et al., 2020).

Antiviral Activity and Chemical Synthesis

Another study focused on the synthesis, reactions, and antiviral activity of pyrazolo[3,4-b]pyridine and pyrido[2′,3′:3,4]pyrazolo[1,5-c][1,2,4]triazine derivatives, which emphasizes the chemical synthesis and evaluation of heterocyclic compounds for potential antiviral applications (Attaby et al., 2006).

Crystal Structure Analysis

The molecular and crystal structure of related compounds, like 7,7-Dimethyl-2-pyridin-4-yl-6,7-dihydro-1,2,4-triazolo[1,5-a][1,3,5]triazin-5-amine, provides insights into the conformation and arrangements within crystals, contributing to the understanding of structural characteristics that influence the activity of such compounds (Dolzhenko et al., 2011).

Antibacterial and Surface Activity

The synthesis of 1,2,4-triazole derivatives and their examination for antibacterial and surface activity demonstrates the potential application of heterocyclic compounds in developing new antibacterial agents and surface-active substances (El-Sayed, 2006).

Properties

IUPAC Name

13,14-dimethyl-8-(pyridin-2-ylmethylamino)-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N5OS/c1-12-13(2)28-20-17(12)21(27)26-19(24-20)16-9-4-3-8-15(16)18(25-26)23-11-14-7-5-6-10-22-14/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSNFPWQQBQVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N3C(=N2)C4=CC=CC=C4C(=N3)NCC5=CC=CC=N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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